2-methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide
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Overview
Description
2-methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazine ring substituted with a pyrrole group, linked to an ethyl chain that terminates in a methoxyacetamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the pyrrole group through a nucleophilic substitution reaction. The ethyl chain is then attached via an alkylation reaction, and finally, the methoxyacetamide group is introduced through an amidation reaction. Each step requires specific reaction conditions, such as controlled temperatures, solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where each step of the synthesis is optimized for efficiency and cost-effectiveness. Continuous flow reactors might also be employed to streamline the process and reduce production time. Quality control measures, such as chromatography and spectroscopy, are essential to monitor the purity and consistency of the compound throughout the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups, significantly altering the compound’s properties.
Scientific Research Applications
2-methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-phenylbutanamide
- N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide
- N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-ethylbenzamide
Uniqueness
Compared to these similar compounds, 2-methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide is unique due to the presence of the methoxyacetamide group, which can influence its solubility, reactivity, and biological activity. This functional group may also affect the compound’s ability to cross biological membranes, potentially enhancing its efficacy as a therapeutic agent.
Biological Activity
2-Methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide is a complex organic compound that has attracted attention in various scientific fields due to its unique structural features and potential biological activities. The compound includes a pyridazine ring substituted with a pyrrole group, which is linked to an ethyl chain terminating in a methoxyacetamide group. This structural complexity suggests diverse chemical reactivity and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C13H17N5O2, and it has a molecular weight of approximately 265.31 g/mol. The presence of nitrogen heterocycles in its structure is significant, as these are often associated with biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₇N₅O₂ |
Molecular Weight | 265.31 g/mol |
IUPAC Name | This compound |
CAS Number | 1428378-35-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the biological context and the nature of the target molecules.
Enzyme Inhibition
Research indicates that compounds with similar structural motifs exhibit enzyme inhibition properties. For instance, studies have shown that nitrogen heterocycles can inhibit various enzymes involved in metabolic pathways, suggesting that this compound may also exhibit such activity. Specifically, its potential as an inhibitor of enzymes related to cancer metabolism and infectious diseases is under investigation .
Antimicrobial Activity
There is evidence supporting the antimicrobial properties of related pyrrole derivatives. For example, compounds featuring pyrrole and pyridazine rings have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that this compound may possess similar antimicrobial properties.
Study on Antiparasitic Activity
In a recent study focusing on antiparasitic agents, compounds analogous to this compound were evaluated for their efficacy against Cryptosporidium species, which cause significant gastrointestinal diseases. One compound demonstrated an EC50 value of 0.17 μM, indicating potent activity against the parasite while maintaining low cytotoxicity (CC50 >100 μM) . This highlights the potential for developing therapeutic agents based on the structure of this compound.
Structural Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the nitrogen heterocycles significantly influence biological activity. For instance, substituting different groups on the pyridazine or pyrrole rings altered the potency against various biological targets, emphasizing the importance of structural optimization in drug development processes .
Properties
IUPAC Name |
2-methoxy-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-20-10-13(19)15-7-6-14-11-4-5-12(17-16-11)18-8-2-3-9-18/h2-5,8-9H,6-7,10H2,1H3,(H,14,16)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSVZTFRGDTRGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCNC1=NN=C(C=C1)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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